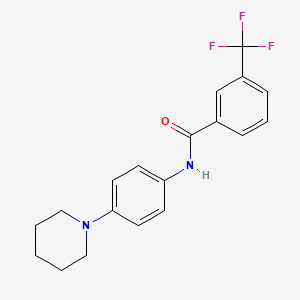

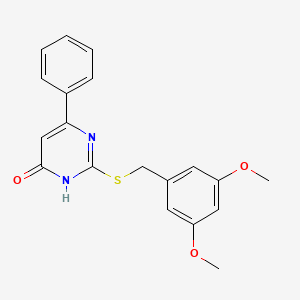

2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

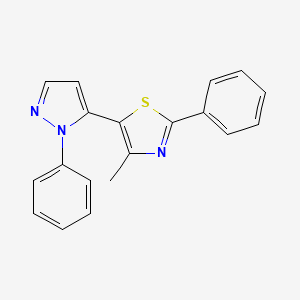

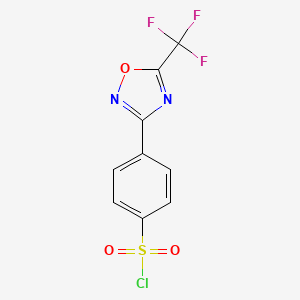

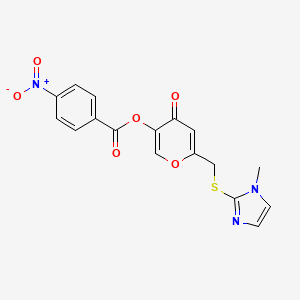

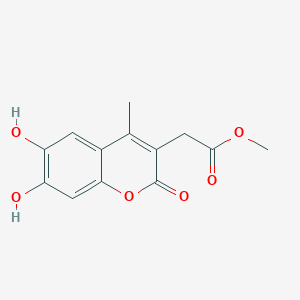

The compound “2-((3,5-dimethoxybenzyl)thio)-6-phenylpyrimidin-4(3H)-one” is a pyrimidinone derivative. Pyrimidinones are a class of compounds that contain a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The “one” at the end indicates the presence of a carbonyl group (C=O) in the ring. The compound also contains a phenyl group (a six-membered carbon ring, indicative of the “phenyl” in the name), and a 3,5-dimethoxybenzyl group, which is a benzyl group (a seven-carbon chain) with methoxy groups (O-CH3) attached to the third and fifth carbons .

Molecular Structure Analysis

The molecular structure of this compound would be based on the arrangement of these groups around the pyrimidinone ring. The exact structure would depend on the specific locations of the phenyl and 3,5-dimethoxybenzyl groups on the pyrimidinone ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing carbonyl group in the pyrimidinone ring. These groups could potentially make the compound more reactive towards electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the methoxy groups could potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Synthesis and Protective Groups

Compounds with dimethoxybenzyl groups, similar to the moiety present in the title compound, have been utilized in chemical synthesis, particularly as protective groups for nitrogen-containing heterocycles. For instance, the 3,4-dimethoxybenzyl moiety has been employed as a novel N-protecting group, showcasing its utility in the synthesis of complex molecules (Grunder-Klotz & Ehrhardt, 1991). This research demonstrates how similar structural components can be leveraged in synthesizing and protecting sensitive functional groups during chemical reactions.

Drug Design and Biological Activity

Compounds featuring the dimethoxybenzyl group have also been explored for their biological activities, particularly in drug design and development. One such area of interest involves the synthesis and evaluation of derivatives as inhibitors for specific biological targets. For example, derivatives of dimethoxybenzylpyrimidine have been studied for their potential as water-soluble analogues with species selectivity against dihydrofolate reductase from certain pathogens, indicating potential applications in developing selective antibacterial and antifungal agents (Forsch, Queener, & Rosowsky, 2004).

Antimicrobial and Antioxidant Properties

The structural features of dimethoxybenzylthio derivatives have been associated with antimicrobial and antioxidant properties. Research on thiopyrimidine and thiazolopyrimidines derived from similar core structures has indicated their potential antimicrobial activities, suggesting the relevance of such compounds in developing new therapeutic agents (Hawas, Al-Omar, Amr, & Hammam, 2012). Additionally, studies on thiopyrimidine derivatives have highlighted their effectiveness as corrosion inhibitors, an application that extends beyond biomedical fields into materials science, demonstrating the versatility of these compounds (Singh, Singh, & Quraishi, 2016).

Nonlinear Optical Materials

The exploration of pyrimidine derivatives, especially those modified with electron-donating or withdrawing groups such as the dimethoxybenzylthio group, in the context of nonlinear optical (NLO) materials, showcases another dimension of application. These studies involve assessing the electronic properties and NLO behavior, indicating potential uses in optoelectronic devices (Hussain et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(3,5-dimethoxyphenyl)methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S/c1-23-15-8-13(9-16(10-15)24-2)12-25-19-20-17(11-18(22)21-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFGGNSPUXIWONI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49676669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2589472.png)

![N,N-dimethyl-6-[(phenylsulfanyl)methyl]-2-(3-pyridinyl)-4-pyrimidinamine](/img/structure/B2589475.png)

![N-(3-fluorophenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2589480.png)

![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2589483.png)

![methyl 5-(((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2589484.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(4-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2589488.png)

![6-[(4-Fluorophenyl)methyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2589490.png)